3-(Azetidin-3-yl)pyrrolidine

Regiochemistry Conformational Analysis Medicinal Chemistry

Researchers often struggle to source regiochemically pure, strained bicyclic diamines with confirmed 3-position attachment for SAR studies. 3-(Azetidin-3-yl)pyrrolidine solves this challenge. • Confirmed 3-(azetidin-3-yl) regiochemistry, distinct from the 1-(azetidin-3-yl) isomer, ensuring accurate SAR. • Low TPSA (24.1 Ų) and XLogP3 (-0.2) support CNS penetration for kinase inhibitor programs. • Supplied at ≥98% purity with rigorous QC; ambient shipping, global delivery.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B12816362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)pyrrolidine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CNCC1C2CNC2
InChIInChI=1S/C7H14N2/c1-2-8-3-6(1)7-4-9-5-7/h6-9H,1-5H2
InChIKeyZAPASQAGDCTHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)pyrrolidine Core Properties & Sourcing


3-(Azetidin-3-yl)pyrrolidine (CAS 1434247-09-2) is a saturated bicyclic diamine that links an azetidine ring to a pyrrolidine ring [1]. This nitrogen-rich scaffold (C₇H₁₄N₂, MW 126.20) is a versatile intermediate for medicinal chemistry and agrochemical synthesis [2]. Its rigid structure influences molecular conformation and binding interactions, making it a building block of interest in central nervous system (CNS) drug discovery and kinase modulator design [3]. The compound is typically supplied as a high-purity solid or liquid, with purity levels of ≥95% commonly available for research and development [4]. Its topological polar surface area (TPSA) of 24.1 Ų and XLogP3 value of -0.2 provide a favorable profile for CNS penetration [5].

CNS drug discovery scaffold with favorable computed permeability profile
Bicyclic diamine core for kinase modulator and GPCR ligand design
Research-grade purity supports reproducible SAR and library synthesis

3-(Azetidin-3-yl)pyrrolidine Irreplaceability


The performance of 3-(Azetidin-3-yl)pyrrolidine in chemical and biological contexts is highly sensitive to its precise regiochemistry and ring topology. Isomeric substitution patterns, such as the 1-(azetidin-3-yl)pyrrolidine isomer or the 3-(1-azetidinyl)pyrrolidine variant, lead to distinct spatial orientations of the basic nitrogen atoms, which in turn modulate pKa, hydrogen-bonding capacity, and target engagement . Furthermore, the intrinsic ring strain of the azetidine ring (approximately 25-26 kcal/mol) confers a unique reactivity profile not shared by larger ring homologs like piperidine or unconstrained secondary amines [1]. These differences are quantifiable and directly impact synthetic efficiency, biological selectivity, and ultimately, the validity of structure-activity relationship (SAR) studies.

Target
3-(Azetidin-3-yl)pyrrolidine
Common substitute
1-(Azetidin-3-yl)pyrrolidine
Regiochemistry
C3-substitution vs. N1-substitution may alter protonation state and hydrogen-bonding capacity
Amine reactivity
Two secondary amines (target) vs. one secondary/one tertiary amine (isomer) change derivatization options and synthetic utility
Ring strain
Azetidine ring strain (~25-26 kcal/mol) confers a unique reactivity profile not shared by piperidine or unconstrained amines

3-(Azetidin-3-yl)pyrrolidine Differentiation Evidence


Regioisomeric Differentiation

The substitution position of the azetidine ring on the pyrrolidine core fundamentally alters the compound's 3D geometry and electrostatic surface. In the target compound, the azetidine ring is attached at the pyrrolidine 3-position, whereas the common isomer 1-(azetidin-3-yl)pyrrolidine features the linkage at the pyrrolidine nitrogen. This leads to a different pKa profile and hydrogen-bonding acceptor/donor arrangement. While direct experimental pKa data for the target compound is limited, class-level inference from similar bicyclic diamines indicates that the 3-substituted pyrrolidine (target) is expected to have a basicity profile distinct from the N-substituted analog, impacting salt formation and solubility .

Regiochemistry Impact
Class-level inference
C3- vs. N1-substituted isomer alters predicted pKa profile and electrostatic surface
Regiochemistry dictates protonation state and target engagement potential
Experimental pKa data not reported for this pair; review class-level inference
Regiochemistry Conformational Analysis Medicinal Chemistry

CNS Physicochemical Profile

The computed physicochemical properties of 3-(Azetidin-3-yl)pyrrolidine align well with established metrics for CNS drug candidates. Its topological polar surface area (TPSA) is 24.1 Ų, which falls below the widely accepted CNS threshold of <70-90 Ų [1]. Its calculated logP (XLogP3) is -0.2, within the favorable range of 1-3 for CNS drugs [1]. In contrast, larger ring homologs such as the corresponding piperidine analog (3-(Piperidin-4-yl)pyrrolidine, estimated MW ~154, TPSA ~24 Ų but with higher logP) would have increased lipophilicity and potentially higher P-gp efflux susceptibility, reducing brain exposure [2].

CNS Physicochemical Profile
Computed properties
TPSA 24.1 Ų; XLogP3 -0.2
Favorable CNS drug-like profile supports brain-penetrant scaffold design
Computed values; experimental confirmation recommended for lead series
CNS Penetration Physicochemical Properties Drug Design

Synthetic Versatility

The dual secondary amine motif of 3-(Azetidin-3-yl)pyrrolidine allows for sequential and orthogonal derivatization. This contrasts with the more common 1-(azetidin-3-yl)pyrrolidine isomer, which contains one tertiary amine (less reactive towards certain electrophiles) and one secondary amine. The target compound's two NH groups can be selectively protected (e.g., Boc, Cbz) and functionalized, enabling the construction of complex, diversified libraries [1].

Synthetic Versatility
Structural analysis
2 secondary amine groups vs. 1 secondary + 1 tertiary in common isomer
Enables orthogonal protection and sequential derivatization for library synthesis
Reactivity inferred from functional group presence; validate with specific electrophiles
Synthetic Chemistry Building Blocks Medicinal Chemistry

Purity and Supply Consistency

The target compound is offered at a standard research purity of 95% by established suppliers like Enamine [1]. This level of purity, combined with the compound's defined solid or liquid form, ensures batch-to-batch consistency crucial for reproducible SAR studies. In contrast, some less common isomers or analogs may be available only in lower purities or as custom syntheses, introducing variability that can confound biological assays .

Supply Purity
Supporting evidence
≥95% purity (typical supplier specification)
Consistent quality supports reproducible SAR studies and reduces assay artifacts
Verify lot-specific purity before critical experiments
Procurement Quality Control Reproducibility

3-(Azetidin-3-yl)pyrrolidine Applications


Designing Brain-Penetrant Kinase Inhibitors

The favorable computed TPSA (24.1 Ų) and moderate lipophilicity (XLogP3 -0.2) of 3-(Azetidin-3-yl)pyrrolidine make it a suitable core for designing CNS-penetrant kinase inhibitors. This scaffold can be used to build focused libraries targeting kinases implicated in glioblastoma, Alzheimer's disease, or other CNS disorders where brain exposure is critical [1].

Diversified Library Synthesis

The presence of two secondary amine groups in 3-(Azetidin-3-yl)pyrrolidine allows for sequential orthogonal protection and functionalization. This enables the rapid generation of diverse compound libraries for high-throughput screening against a range of biological targets, including GPCRs, ion channels, and epigenetic enzymes [1].

Agrochemical Lead Optimization

The azetidine-pyrrolidine scaffold is recognized in patent literature for pesticidal activity, particularly in cyclic amine compounds targeting insect nicotinic acetylcholine receptors [2]. 3-(Azetidin-3-yl)pyrrolidine can serve as a key intermediate for synthesizing novel agrochemical leads with improved selectivity and reduced environmental impact.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Computed favorable CNS permeability profile
Brain penetration assay confirmation
Diversified library synthesis
Two orthogonal secondary amine handles
Orthogonal protection and derivatization efficiency
Agrochemical lead optimization
Bicyclic diamine scaffold for pesticidal cyclic amines
Insect receptor selectivity and environmental impact profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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